2-(2,4-dichlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide
Description
2-(2,4-Dichlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a dichlorophenoxy group and an oxadiazole ring, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3O3/c1-14(30-20-11-10-17(24)13-19(20)25)21(29)26-18-9-5-8-16(12-18)23-28-27-22(31-23)15-6-3-2-4-7-15/h2-14H,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGXWDSDYOTCTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=CC=C3)OC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution or through Suzuki coupling reactions.
Formation of the Propanamide Linker: This step involves the reaction of the oxadiazole derivative with 2,4-dichlorophenoxypropanoic acid or its derivatives under amide formation conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and oxadiazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alkoxides under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases where modulation of specific biochemical pathways is beneficial.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenoxy group can mimic natural substrates or inhibitors, while the oxadiazole ring can interact with active sites or binding pockets, modulating the activity of the target protein. This can lead to changes in cellular signaling pathways, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy group.
5-Phenyl-1,3,4-oxadiazole derivatives: Compounds with similar oxadiazole rings, used in various applications including pharmaceuticals and materials science.
Uniqueness
2-(2,4-Dichlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide is unique due to the combination of its dichlorophenoxy and oxadiazole moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering a versatile platform for the development of new technologies and therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
